3-Bromo-5-cyano-4-methoxybenzoic acid

説明

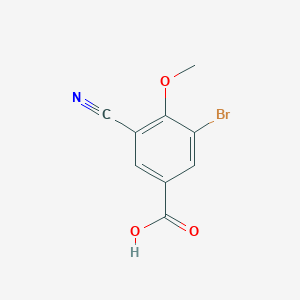

3-Bromo-5-cyano-4-methoxybenzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at position 3, a cyano group at position 5, and a methoxy group at position 2. This compound’s structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic substitution reactivity, while the cyano group (-CN) acts as a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid moiety (pKa ~2.5–3.0, estimated). The methoxy group (-OCH₃) at position 4 provides moderate electron-donating effects, creating a polarized aromatic system .

特性

CAS番号 |

1092308-53-6 |

|---|---|

分子式 |

C9H6BrNO3 |

分子量 |

256.05 g/mol |

IUPAC名 |

3-bromo-5-cyano-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H6BrNO3/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13) |

InChIキー |

CWPQSCVDMMVJFA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)C#N |

正規SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)C#N |

製品の起源 |

United States |

類似化合物との比較

3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 256519-02-5)

- Key Difference: Hydroxy (-OH) replaces the cyano (-CN) group at position 3.

- Impact: The -OH group is electron-donating via resonance, reducing the carboxylic acid’s acidity (pKa ~4.0–4.5) compared to the cyano analog. Higher solubility in polar solvents (e.g., water) due to hydrogen bonding . Reduced stability under oxidative conditions compared to the cyano-substituted compound .

2-Bromo-4-methoxy-5-benzyloxybenzoic acid

- Key Difference : Benzyloxy (-OBn) at position 5 and bromine at position 2.

- Impact :

3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 67175-27-3)

- Key Difference: Nitro (-NO₂) at position 5 and hydroxy (-OH) at position 4.

- Impact: The -NO₂ group is a stronger EWG than -CN, further lowering pKa (~1.5–2.0) and enhancing electrophilicity. Reduced solubility in organic solvents due to the polar nitro group .

Functional Group Modifications

Methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0)

2-Amino-5-bromo-3-methoxybenzoic acid (CAS 111049-68-4)

- Key Difference: Amino (-NH₂) at position 2.

- Impact :

Data Table: Comparative Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。